3-(hydroxyméthyl)pipéridine-1-carboxylate de benzyle

Vue d'ensemble

Description

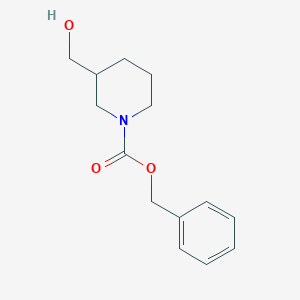

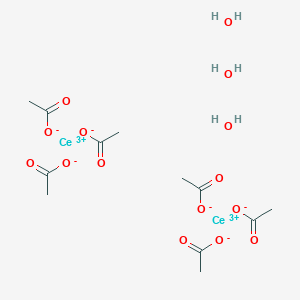

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, also known as BHPC, is an organic compound that is widely used in the field of organic chemistry. BHPC is a white crystalline powder that is soluble in water and has a melting point of 107°C. BHPC has a wide range of applications in scientific research, due to its unique properties and chemical structure.

Applications De Recherche Scientifique

Recherche pharmacologique

Le 3-(hydroxyméthyl)pipéridine-1-carboxylate de benzyle joue un rôle important en pharmacologie, en particulier dans la synthèse de dérivés de pipéridine, qui sont essentiels au développement de médicaments . Les structures de pipéridine se retrouvent dans diverses classes de produits pharmaceutiques et jouent un rôle essentiel dans la création de nouveaux composés médicinaux. La polyvalence de ce composé permet d’explorer de nouveaux pharmacophores et d’optimiser les propriétés des médicaments, telles que la puissance, la sélectivité et la pharmacocinétique.

Synthèse organique

En chimie organique, ce composé sert d’intermédiaire précieux pour la synthèse de molécules complexes . Sa structure est particulièrement utile dans les synthèses à plusieurs étapes, où le cycle pipéridine peut subir diverses transformations, notamment l’alkylation, l’acylation et la cyclisation, conduisant à une gamme diversifiée de produits finaux.

Chimie médicinale

Le this compound est utilisé en chimie médicinale pour la conception et la synthèse d’agonistes et d’antagonistes de récepteurs . Ses caractéristiques structurelles sont propices à la liaison avec des cibles biologiques, ce qui en fait un élément clé dans le développement de molécules aux effets thérapeutiques potentiels.

Applications industrielles

Dans le secteur industriel, ce composé trouve des applications dans la synthèse de produits chimiques spécialisés . Sa stabilité et sa réactivité en font un composé approprié pour les réactions à grande échelle, contribuant à la production de matériaux présentant des propriétés spécifiques souhaitées.

Recherche biochimique

Les applications biochimiques du this compound comprennent son utilisation comme réactif dans les études enzymatiques et les voies biochimiques . Il peut être utilisé pour étudier les interactions enzyme-substrat et pour sonder les mécanismes des réactions biochimiques.

Études environnementales

En recherche environnementale, ce composé peut être étudié pour son comportement et son impact sur les écosystèmes . Comprendre sa dégradation, sa bioaccumulation et sa toxicité potentielle est essentiel pour évaluer les risques environnementaux et élaborer des stratégies de lutte contre la pollution.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate are currently unknown. The compound is a relatively new entity and research into its specific targets is still ongoing .

Action Environment

The action of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules, which can affect the stability, efficacy, and safety of the compound.

Propriétés

IUPAC Name |

benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOOUZKMJBINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380200 | |

| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39945-51-2 | |

| Record name | Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39945-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)

![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)

![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)